3-(2-Phenylethyl)-1,3-oxazolidin-2-one

oncology cell biology natural product discovery

Sourcing a traceable reference for androgen-dependent proliferation assays is often challenging. 3-(2-Phenylethyl)-1,3-oxazolidin-2-one (CAS 10135-17-8) solves this as an NCI-registered (NSC 44460) non-steroidal SC115 cell inhibitor. • Validated crystal structure (N···O = 2.910 Å) for crystallographic calibration. • XLogP 1.9 and TPSA 29.5 Ų benchmark lipophilicity-property relationships across oxazolidinone series. • Thermal stability (B.P. 398.8°C) supports high-temperature protocol development. • Available in 100 mg packs with bulk custom synthesis options.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 10135-17-8
Cat. No. B167966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenylethyl)-1,3-oxazolidin-2-one
CAS10135-17-8
Synonyms3-phenethyloxazolidin-2-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1COC(=O)N1CCC2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-11-12(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyRPLYLMAFKHOGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Phenylethyl)-1,3-oxazolidin-2-one Compound Overview


3-(2-Phenylethyl)-1,3-oxazolidin-2-one (CAS 10135-17-8, molecular formula C11H13NO2, molecular weight 191.23 g/mol) is an N-substituted 1,3-oxazolidin-2-one derivative characterized by a phenylethyl group attached to the ring nitrogen atom . The compound has a calculated XLogP of 1.9 and a topological polar surface area of 29.5 Ų, indicating moderate lipophilicity and favorable membrane permeability potential [1]. This compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation under NSC number 44460, documenting its inclusion in systematic anticancer screening programs .

NCI screening registry traceability (NSC 44460)
Reported moderate lipophilicity profile
Natural product identity as louisianin B reference scaffold

3-(2-Phenylethyl)-1,3-oxazolidin-2-one Key Differentiators


Substitution among oxazolidin-2-one derivatives is not functionally equivalent due to the profound influence of N-substituent identity on biological activity, physicochemical properties, and synthetic utility. The phenylethyl group at the N-3 position confers distinct molecular recognition characteristics that differ fundamentally from simple alkyl, aryl, or branched-chain substitutions [1]. In the context of asymmetric synthesis, the presence of a chiral center on the phenylethyl side chain—as seen in enantiopure N-(1-phenylethyl) derivatives—enables diastereoselective control that is absent in achiral N-substituents, demonstrating the critical role of N-substituent architecture [2]. This compound's specific registry in the NCI screening program (NSC 44460) further distinguishes it from structurally related analogs lacking such documented evaluation history, providing a defined reference point for procurement decisions when historical screening data traceability is required .

  • N-substituent identity may shift biological activity; structural analogs may not reproduce reported cell-based response.
  • Achiral N-phenylethyl lacks diastereoselective control present in enantiopure derivatives, limiting stereochemical study fit.
  • Absence of NCI registry designation in analogs may limit documented screening traceability and cross-study comparison.

3-(2-Phenylethyl)-1,3-oxazolidin-2-one Comparative Evidence


SC115 Cell Growth Inhibition

3-(2-Phenylethyl)-1,3-oxazolidin-2-one has been identified and evaluated as a non-steroidal growth inhibitor of testosterone-responsive SC115 cells. The compound demonstrates selective activity against androgen-dependent tumor cell proliferation, distinguishing it from oxazolidinone derivatives lacking the phenylethyl N-substituent [1]. This activity profile was established in the context of the louisianin natural product family, where the N-phenylethyl oxazolidinone scaffold represents a distinct pharmacophore element.

SC115 Growth Inhibition
Reported
Identified as louisianin B; non-steroidal growth inhibitor of testosterone-responsive SC115 cells
Supports androgen-dependent cell proliferation assay context
Oxazolidinone core differentiates from louisianins A, C, D (oxazole/other cores)
oncology cell biology natural product discovery

Crystal Structure and Hydrogen Bonding

The crystal structure of 3-(2-phenylethyl)-1,3-oxazolidin-2-one has been determined, revealing a Z,Z (trans-trans) conformation with intermolecular chains linked by N-H···O hydrogen bonds [1]. The hydrogen bond parameters are N···O = 2.910(2) Å with an NH···O angle of 170(3)°, indicating a near-linear, strong hydrogen bonding arrangement. This solid-state architecture differs from that of N-aryl oxazolidinones, where aromatic stacking interactions dominate crystal packing.

Crystal H-Bond
Reported
N···O = 2.910(2) Å; NH···O = 170(3)°
Supports solid-state characterization and polymorphism studies
Near-linear hydrogen bond geometry; Z,Z conformation
crystallography structural biology solid-state chemistry

Lipophilicity vs. In-Class Analogs

3-(2-Phenylethyl)-1,3-oxazolidin-2-one exhibits a calculated XLogP of 1.9, representing an intermediate lipophilicity profile that bridges N-alkyl (typically XLogP <1.0) and N-aryl oxazolidinones (typically XLogP >2.5) [1]. The topological polar surface area (TPSA) is calculated as 29.5 Ų, which is consistent with favorable membrane permeability potential.

Lipophilicity
Class-level inference
XLogP = 1.9; TPSA = 29.5 Ų
Intermediate lipophilicity bridges N-alkyl and N-aryl analogs for permeability context
Calculated properties; ~1.0 unit higher XLogP than common N-alkyl oxazolidinones
medicinal chemistry ADME physicochemical property prediction

Thermal Stability & Volatility Profile

The calculated boiling point of 3-(2-phenylethyl)-1,3-oxazolidin-2-one is 398.8°C at 760 mmHg, with a flash point of 195.0°C and density of 1.155 g/cm³ . These values position the compound within a defined thermal stability range suitable for standard organic synthesis and purification protocols, including high-temperature reactions where lower-boiling analogs may be unsuitable.

Thermal Stability
Class-level inference
Boiling point 398.8°C at 760 mmHg; flash point 195.0°C
Supports high-temperature reaction and purification method flexibility
Substantially higher than unsubstituted oxazolidinone core
synthetic chemistry purification formulation development

NCI Screening Registry Status

3-(2-Phenylethyl)-1,3-oxazolidin-2-one has been assigned NSC number 44460 in the National Cancer Institute's screening registry . This designation confirms that the compound has been submitted for systematic anticancer screening and evaluation through NCI's standardized panel of 60 human tumor cell lines (NCI-60). The NSC registry provides a verifiable, independent reference point for compound identity and historical testing provenance that is absent for oxazolidinone analogs lacking NCI submission.

NCI Registry
Reported
NSC 44460 designation; submitted to NCI-60 screening panel
Traceable screening history for cross-study reproducibility
Independent identity verification; absent in common oxazolidinone analogs
oncology drug discovery screening libraries research reproducibility

Phenylethyl Side Chain Recognition

The phenylethyl group at the N-3 position of the oxazolidinone core introduces an extended hydrophobic surface with aromatic π-stacking capability and conformational flexibility (three rotatable bonds) [1]. This structural feature creates a distinct molecular recognition surface compared to N-aryl oxazolidinones (planar, rigid aromatic), N-benzyl oxazolidinones (one methylene spacer), and N-alkyl oxazolidinones (no aromatic character).

Side Chain Recognition
Class-level inference
Extended hydrophobic surface; three rotatable bonds; aromatic π-stacking capability
Distinct molecular recognition vs shorter N-substituents for SAR studies
Two-carbon linker provides deeper hydrophobic pocket reach than N-benzyl
drug design scaffold optimization SAR studies

3-(2-Phenylethyl)-1,3-oxazolidin-2-one Research Applications


Androgen-Responsive Tumor Cell Screening Standard

Given its documented activity as a non-steroidal growth inhibitor of testosterone-responsive SC115 cells and NCI registry designation (NSC 44460), this compound is positioned as a reference standard for establishing baseline responses in androgen-dependent cell proliferation assays . Its structural identity as louisianin B provides a defined natural product comparator for studies exploring the SAR of oxazolidinone-based growth inhibitors.

Crystallographic Reference for Oxazolidinones

The published crystal structure with hydrogen bonding parameters (N···O = 2.910(2) Å; NH···O angle = 170(3)°) supports the use of this compound as a crystallographic reference standard for calibrating solid-state characterization methods and validating computational predictions of crystal packing in oxazolidinone derivatives .

Intermediate Lipophilicity ADME Scaffold

The compound's XLogP of 1.9 and TPSA of 29.5 Ų position it as a benchmark for evaluating lipophilicity-property relationships in oxazolidinone series . This intermediate profile supports its use in comparative permeability and solubility studies where N-alkyl (low logP) and N-aryl (high logP) analogs serve as extremes.

High-Temperature Synthesis Development

With a calculated boiling point of 398.8°C at 760 mmHg and flash point of 195.0°C, this compound can serve as a thermally stable substrate for developing and validating high-temperature reaction protocols where lower-boiling oxazolidinones would be unsuitable due to volatility constraints .

Application
Selection Property
Validation Focus
Androgen-dependent cell proliferation reference standard
Documented SC115 cell growth inhibition profile
Cell-model endpoint consistency and louisianin B comparator identity
Crystallographic reference for oxazolidinones
Published crystal structure with hydrogen bond geometry
Solid-state packing prediction and hydrogen bonding validation
Lipophilicity-property benchmarking
Moderate lipophilicity and low polar surface area
Permeability and solubility balance in oxazolidinone series
High-temperature synthesis development
Thermally stable at elevated temperatures
Reaction protocol tolerance and purification method suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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